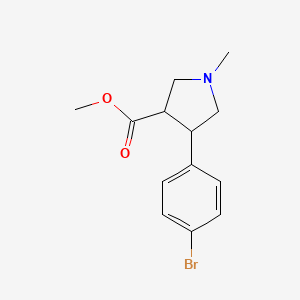![molecular formula C12H16ClNO3 B14869150 6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of reactions. One common method involves the reaction of a chroman derivative with an azetidine precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for further applications .
化学反応の分析
Types of Reactions
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties .
科学的研究の応用
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .
類似化合物との比較
Similar Compounds
Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride: This compound shares a similar spirocyclic structure but lacks the methoxy group, which can significantly alter its properties.
Spiro-flavonoids: These compounds also contain spirocyclic structures and exhibit a range of biological activities.
Uniqueness
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to the presence of the methoxy group, which can enhance its biological activity and alter its chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development .
特性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
6-methoxyspiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-8-2-3-11-9(4-8)10(14)5-12(16-11)6-13-7-12;/h2-4,10,13-14H,5-7H2,1H3;1H |
InChIキー |
OMCNVRZNXMGGTK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC3(CC2O)CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


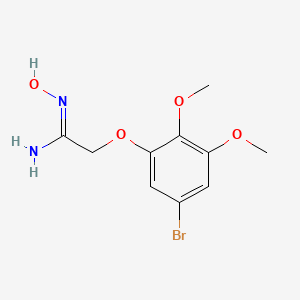

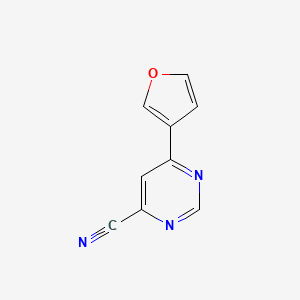
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
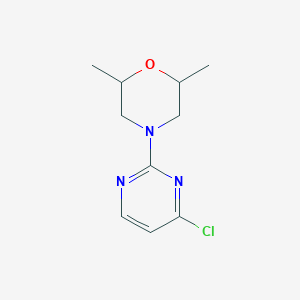
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
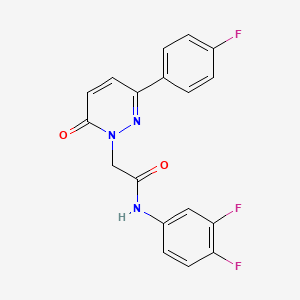
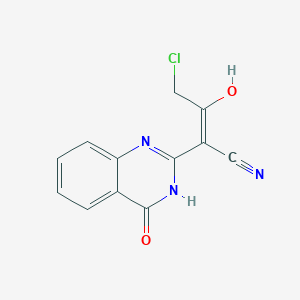
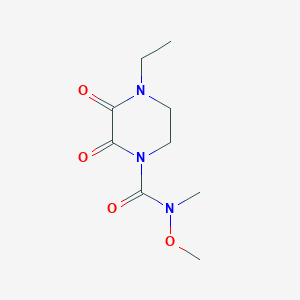
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)

